

mass spectrometry of 5-Bromoimidazo[1,2-A]pyridin-2-amine

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Compound of Interest

Compound Name: 5-Bromoimidazo[1,2-A]pyridin-2-amine

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An In-Depth Technical Guide to the Mass Spectrometry of **5-Bromoimidazo[1,2-a]pyridin-2-amine**

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Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. [1] Molecules built around this scaffold have demonstrated significant therapeutic potential, including applications as anti-tuberculosis agents, kinase inhibitors, and anti-cancer drugs. [2][3] [4] **5-Bromoimidazo[1,2-a]pyridin-2-amine** is a key exemplar of this class, serving both as a pharmacologically active agent and a versatile synthetic intermediate.

Given its role in drug discovery and development, the precise and unambiguous structural characterization of this molecule is paramount. [5][6] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose. [5] Its unparalleled sensitivity and specificity allow for molecular weight confirmation, structural elucidation through fragmentation analysis, and quantification in complex biological matrices.

This guide provides a comprehensive overview of the mass spectrometric analysis of **5-Bromoimidazo[1,2-a]pyridin-2-amine**, grounded in the principles of tandem mass spectrometry (MS/MS).^{[7][8]} We will explore ionization behavior, predictable fragmentation pathways, and robust experimental protocols designed to yield high-quality, reproducible data for researchers in pharmaceutical and chemical analysis.

Physicochemical Properties and Expected Mass Spectrometric Behavior

Understanding the fundamental properties of the analyte is the first step in developing a sound analytical method.

Property	Value	Source
Molecular Formula	C ₇ H ₆ BrN ₃	[9] [10]
Average Molecular Weight	212.05 Da	[9]
Monoisotopic Mass	210.9745 Da	[10]
Key Structural Features	Fused bicyclic aromatic system, primary amine, bromine substituent	N/A

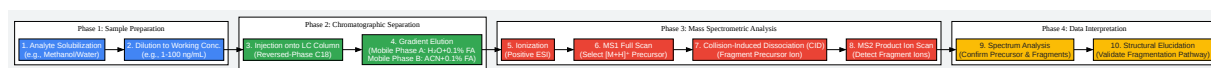
The structure of **5-Bromoimidazo[1,2-a]pyridin-2-amine** contains several basic nitrogen atoms (the pyridine nitrogen, the imidazole nitrogen, and the exocyclic amine), making it an ideal candidate for positive-mode electrospray ionization (ESI). Protonation is expected to readily occur, forming a stable $[M+H]^+$ cation.

A critical and self-validating feature of this compound's mass spectrum is the presence of bromine. Naturally occurring bromine exists as two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), separated by approximately 2 Da. Therefore, any bromine-containing ion will appear as a pair of peaks (an "isotopic doublet") of nearly equal intensity.^[11]^[12] This signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in the parent molecule and its fragments.

Ion Species	Calculated m/z (⁷⁹ Br)	Calculated m/z (⁸¹ Br)	Expected Intensity Ratio
[M+H] ⁺	211.9818	213.9797	~1:1
[M+Na] ⁺	233.9637	235.9617	~1:1

Experimental Workflow: From Sample to Spectrum

A robust LC-MS/MS analysis follows a logical progression, ensuring that each stage is optimized for the analyte of interest. The workflow is designed not just to acquire data, but to generate data that is reliable and interpretable.



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Caption: A typical LC-MS/MS workflow for small molecule analysis.

Detailed Experimental Protocols

The following protocols provide a starting point for method development. Optimization is essential and should be performed to suit the specific instrumentation and analytical goals.

Protocol 1: Sample Preparation

- **Stock Solution:** Accurately weigh ~1 mg of **5-Bromoimidazo[1,2-a]pyridin-2-amine** and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
- **Intermediate Dilution:** Perform a serial dilution of the stock solution in a 50:50 mixture of methanol and water to create intermediate stocks.

- Working Solution: Prepare a final working solution at a concentration of 100 ng/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to ensure good peak shape. The compound is soluble in methanol, chloroform, and ethyl acetate.[13]

Protocol 2: Liquid Chromatography (LC) Method

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size).
- Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, promoting the formation of $[M+H]^+$ ions in the ESI source.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
 - 0.0 min: 5% B
 - 5.0 min: 95% B
 - 6.0 min: 95% B
 - 6.1 min: 5% B
 - 8.0 min: 5% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
- Injection Volume: 2-5 μ L.

Protocol 3: Mass Spectrometry (MS) Parameters

These parameters are typical for a tandem quadrupole or Q-TOF instrument.

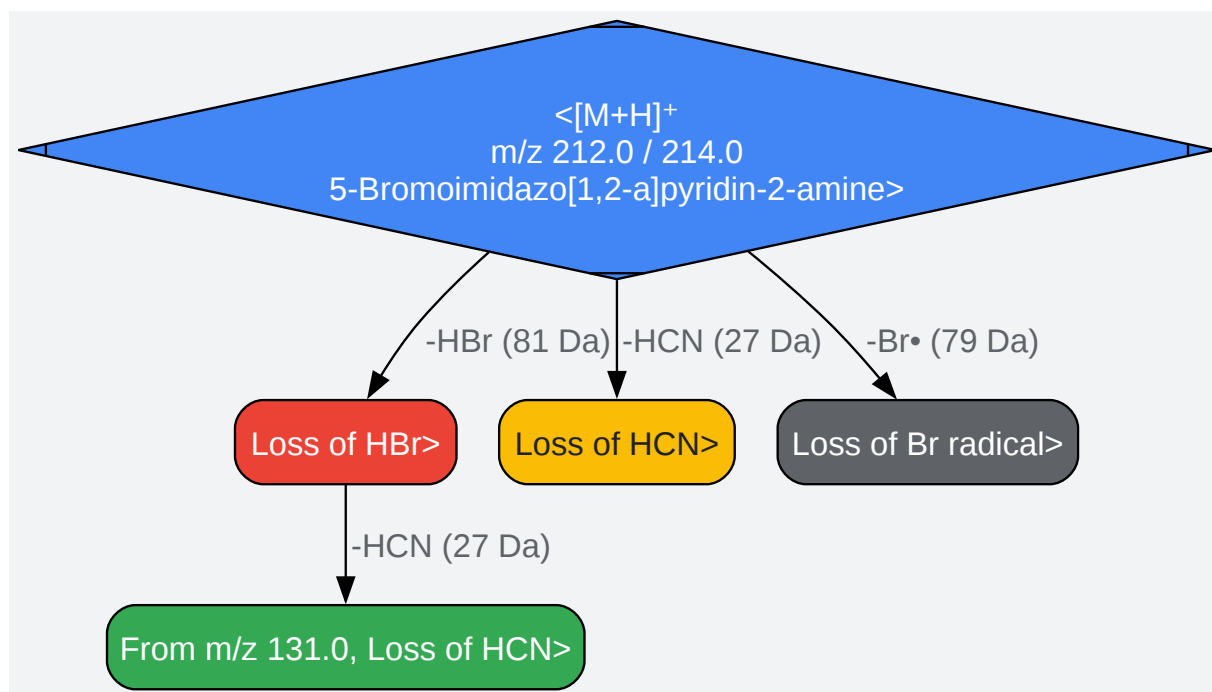
- Ionization Mode: ESI Positive.
- Capillary Voltage: 3.5 kV.

- Source Temperature: 120 °C.
- Desolvation Gas (N₂): Flow rate of 600 L/hr at a temperature of 350 °C.
- MS1 Full Scan: Scan range m/z 50-400 to observe the protonated parent molecule.
- MS/MS Product Ion Scan:
 - Precursor Ion Selection: m/z 212.0 (representing the ⁷⁹Br isotope). Rationale: While both isotopic peaks can be selected, it is standard practice to select the lower mass isotope for fragmentation.
 - Collision Gas: Argon.
 - Collision Energy: Ramped from 10-40 eV. Rationale: Ramping the collision energy allows for the capture of both low-energy (stable) and high-energy (less stable) fragments, providing a more complete fragmentation profile in a single injection.

Fragmentation Analysis: Elucidating the Structure

Tandem mass spectrometry (MS/MS) is the cornerstone of structural confirmation.^[7] By isolating the protonated molecule ([M+H]⁺ at m/z 212.0) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint." The observed fragment ions arise from the cleavage of the weakest bonds and the loss of stable neutral molecules.

Based on the structure and known fragmentation patterns of related heterocyclic compounds, we can propose a primary fragmentation pathway.^{[14][15]}



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Caption: Proposed MS/MS fragmentation pathway for $[M+H]^+$.

Interpretation of Key Fragments

The fragmentation of the imidazo[1,2-a]pyridine core is influenced by the stability of the fused aromatic system.

Precursor m/z (⁷⁹ Br)	Fragment m/z	Proposed Neutral Loss	Formula of Loss	Proposed Fragment Structure/Mec hanism
212.0	131.0	HBr	HBr	Loss of Hydrogen Bromide: This is a very common fragmentation pathway for bromo- substituted aromatic compounds. The resulting ion at m/z 131.0 corresponds to the protonated imidazo[1,2- a]pyridin-2-amine core, a stable aromatic system.
212.0	185.0	HCN	HCN	Loss of Hydrogen Cyanide: Likely originating from the cleavage of the imidazole ring (C2 and N3), a characteristic fragmentation for such heterocycles. The resulting fragment retains the bromine

atom, so it will exhibit the characteristic 1:1 isotopic pattern at m/z 185/187.

Homolytic Cleavage: Loss of a bromine radical is possible, especially at higher collision energies. This would result in a radical cation at m/z 131, but this pathway is generally less favored than the loss of a stable neutral like HBr.

212.0

83.1

Br•

Br

				Sequential
				Fragmentation:
				The fragment at
				m/z 131.0 (from
				the initial loss of
				HBr) can
				undergo further
				fragmentation by
				losing HCN from
				the imidazole
				ring, yielding a
				fragment ion at
				m/z 104.0. This
				is a common
				secondary
				fragmentation.

Conclusion and Broader Applications

The mass spectrometric analysis of **5-Bromoimidazo[1,2-a]pyridin-2-amine** is a clear and robust process when approached systematically. The inherent chemical properties of the molecule—its basicity and the isotopic signature of bromine—provide two distinct and powerful points of validation. By employing ESI-MS/MS, researchers can confidently confirm the molecular weight and gain deep structural insight through predictable fragmentation patterns, primarily the loss of HBr and HCN.

The methodologies described in this guide are not limited to this single compound. They form a foundational template for the analysis of the entire imidazo[1,2-a]pyridine class and other halogenated heterocyclic compounds that are vital to drug discovery and development.^{[5][6]} This approach is directly applicable to metabolite identification studies, impurity profiling, and pharmacokinetic analyses, making mass spectrometry an indispensable tool in the journey from chemical synthesis to clinical application.^[2]

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